(5E)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5E)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Bromophenyl Methoxy Intermediate: This step involves the reaction of 4-bromophenol with methoxybenzyl chloride under basic conditions to form the bromophenyl methoxy intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-chlorobenzaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptors: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
(5E)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione: can be compared with similar compounds such as:
(5E)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with different halogen substitutions.
(5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione: Contains fluorine instead of bromine.
(5E)-5-({4-[(4-Iodophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione: Contains iodine instead of bromine.
These comparisons highlight the uniqueness of the compound in terms of its specific halogen substitutions, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H18BrClN2O5 |
---|---|
Molecular Weight |
541.8 g/mol |
IUPAC Name |
(5E)-5-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H18BrClN2O5/c1-33-22-13-16(4-11-21(22)34-14-15-2-5-17(26)6-3-15)12-20-23(30)28-25(32)29(24(20)31)19-9-7-18(27)8-10-19/h2-13H,14H2,1H3,(H,28,30,32)/b20-12+ |
InChI Key |
HDIUFSCORYGLNS-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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